5-bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene
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Overview
Description
5-bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene: is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and a methylsulfanyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene typically involves the halogenation of a suitable aromatic precursor. One common method is the bromination and chlorination of 1-methyl-3-(methylsulfanyl)benzene. The process involves the following steps:
Bromination: The precursor is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Chlorination: The brominated intermediate is then subjected to chlorination using chlorine gas or a chlorinating agent like sulfuryl chloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments with optimized conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the halogen atoms (bromine and chlorine) are replaced by other nucleophiles.
Oxidation Reactions: The methylsulfanyl group can be oxidized to form a sulfone or sulfoxide derivative.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or to modify the methylsulfanyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Sulfone or sulfoxide derivatives are the major products.
Reduction Products: Dehalogenated or modified methylsulfanyl derivatives are obtained.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: It can be used in catalytic processes to facilitate various chemical reactions.
Biology and Medicine:
Pharmaceutical Research: The compound is studied for its potential biological activities and as a building block for drug development.
Biochemical Studies: It is used in studies involving enzyme interactions and metabolic pathways.
Industry:
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Agrochemicals: It can be used in the synthesis of agrochemical products such as pesticides and herbicides.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene involves its interaction with specific molecular targets. The halogen atoms and the methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and the chemical environment in which the compound is used.
Comparison with Similar Compounds
5-bromo-2-chloro-1-methylbenzene: Lacks the methylsulfanyl group, resulting in different chemical properties.
5-bromo-2-chloro-1-methyl-3-(methylsulfonyl)benzene: Contains a sulfonyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
2-chloro-1-methyl-3-(methylsulfanyl)benzene: Lacks the bromine atom, affecting its chemical behavior.
Uniqueness: The presence of both bromine and chlorine atoms, along with the methylsulfanyl group, makes 5-bromo-2-chloro-1-methyl-3-(methylsulfanyl)benzene unique. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
CAS No. |
2680540-60-5 |
---|---|
Molecular Formula |
C8H8BrClS |
Molecular Weight |
251.6 |
Purity |
0 |
Origin of Product |
United States |
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